4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
Description
This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 4-ethoxyphenyl group and a thiophene-2-sulfonyl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry, while the thiophene sulfonyl group contributes to electronic effects and solubility modulation . Piperidine derivatives are widely explored for their conformational flexibility and pharmacological relevance, particularly in enzyme inhibition and receptor targeting .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-2-25-16-7-5-14(6-8-16)18-20-19(26-21-18)15-9-11-22(12-10-15)28(23,24)17-4-3-13-27-17/h3-8,13,15H,2,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGRGFKPCJIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting an appropriate hydrazide with an ethyl ester in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting oxadiazole intermediate is then coupled with a thienylsulfonyl piperidine derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs differ in substituents on the oxadiazole ring or piperidine moiety, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity :
- The 4-ethoxyphenyl group in the target compound increases lipophilicity (logP ~3.2) compared to the 4-methylphenyl analog (logP ~2.8), enhancing membrane permeability .
- Fluorine (2-fluorophenyl) and trifluoromethyl groups reduce logP but improve metabolic stability via resistance to oxidative degradation .
Electronic and Binding Properties: The electron-donating ethoxy group in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets, whereas electron-withdrawing groups (e.g., trifluoromethyl) strengthen hydrogen bonding . Thiophene sulfonyl moieties exhibit stronger sulfonamide-mediated enzyme inhibition compared to non-sulfonylated analogs .
Biological Relevance :
Biological Activity
The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound incorporates diverse pharmacophores, including an oxadiazole moiety and a piperidine ring, which are known for their varied therapeutic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.49 g/mol. The structural components include:
- Oxadiazole ring : Known for its antimicrobial and anti-inflammatory properties.
- Piperidine ring : Associated with analgesic and anti-anxiety effects.
- Thiophene sulfonyl group : Enhances solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxadiazole via cyclization reactions.
- Substitution reactions to introduce the ethoxyphenyl and thiophene sulfonyl groups onto the piperidine backbone.
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance, a study found that derivatives of oxadiazoles showed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against various bacterial strains, indicating potent antibacterial activity . The presence of the thiophene sulfonyl group may further enhance this activity by improving membrane permeability.
Anticancer Activity
Several studies have evaluated the anticancer potential of similar oxadiazole-containing compounds. For example, compounds with oxadiazole moieties have been shown to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 1 to 10 µM . The mechanism often involves apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in disease processes. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer’s . The enzyme inhibition profile indicates potential therapeutic applications in cognitive disorders.
Study 1: Antimicrobial Efficacy
In a recent study assessing the antimicrobial efficacy of oxadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant bactericidal activity with MIC values comparable to standard antibiotics .
Study 2: Anticancer Effects
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that the compound induced apoptosis in these cell lines at concentrations as low as 5 µM, suggesting its potential as a lead compound in cancer therapy .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
